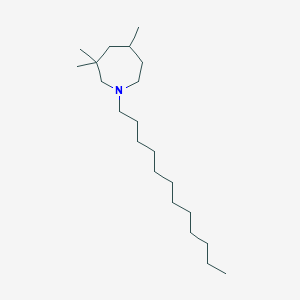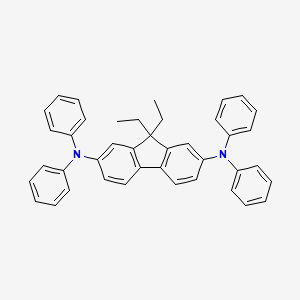
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- is a complex organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with diethyl and tetraphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes.
Scientific Research Applications
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge and emit light. The diethyl and tetraphenyl groups enhance its stability and performance by preventing aggregation and improving solubility.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: This compound has similar structural features but with dimethyl and naphthyl groups instead of diethyl and tetraphenyl groups.
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: Another similar compound with ethynyl and diphenyl groups.
Uniqueness
The uniqueness of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- lies in its specific substitution pattern, which imparts distinct photophysical properties and enhances its performance in optoelectronic applications. The presence of diethyl and tetraphenyl groups provides better solubility and stability compared to similar compounds.
Properties
CAS No. |
114482-25-6 |
|---|---|
Molecular Formula |
C41H36N2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
9,9-diethyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C41H36N2/c1-3-41(4-2)39-29-35(42(31-17-9-5-10-18-31)32-19-11-6-12-20-32)25-27-37(39)38-28-26-36(30-40(38)41)43(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-30H,3-4H2,1-2H3 |
InChI Key |
FTRYPUCZKJRTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


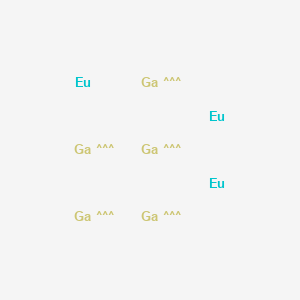
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
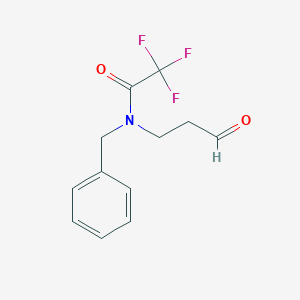
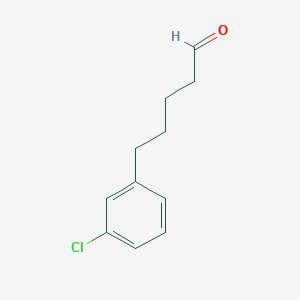
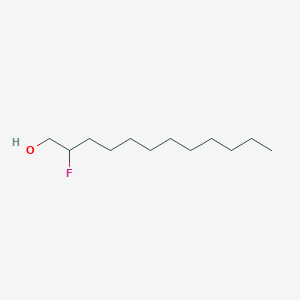
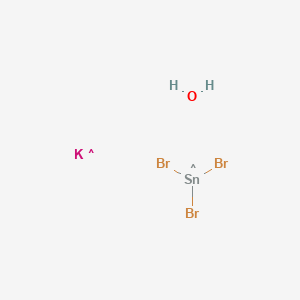
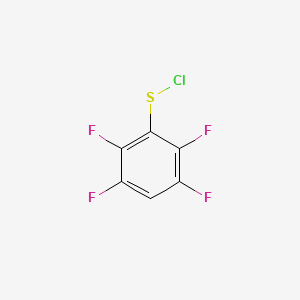
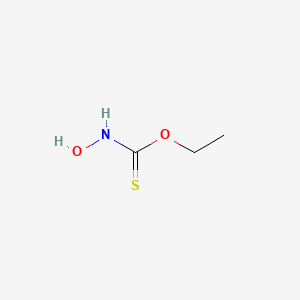
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
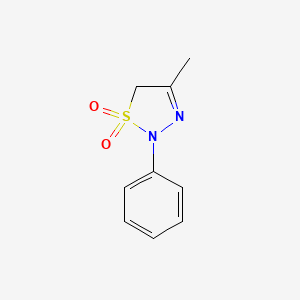
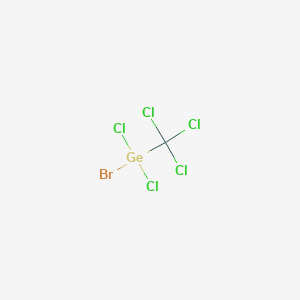
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
